molecular formula C10H15ClFN B13046013 (R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

(R)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hcl

Cat. No.: B13046013
M. Wt: 203.68 g/mol
InChI Key: BTLLEECEZCPIST-HNCPQSOCSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated aromatic compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate neurotransmitter levels or inhibit specific enzymes, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(4-Fluorophenyl)propan-1-amine hydrochloride: A similar compound with a fluorine atom in a different position on the aromatic ring.

    1-(5-Chloro-2-methylphenyl)propan-1-amine hydrochloride: A compound with a chlorine atom instead of fluorine.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C10H15ClFN

Molecular Weight

203.68 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

BTLLEECEZCPIST-HNCPQSOCSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)C)N.Cl

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)C)N.Cl

Origin of Product

United States

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